Ocotillone
CAS No.: 19865-86-2
Cat. No.: VC20742828
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19865-86-2 |
---|---|
Molecular Formula | C30H50O3 |
Molecular Weight | 458.7 g/mol |
IUPAC Name | (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |
Standard InChI Key | XSQYWMLMQVUWSF-KATWBKOUSA-N |
Isomeric SMILES | C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |
SMILES | CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Introduction
Chemical Identity and Classification
Definition and Basic Characteristics
Ocotillone (C₃₀H₅₀O₃) is classified as a tetracyclic triterpenoid that functions as a plant metabolite. Structurally, it belongs to several chemical classes simultaneously, functioning as a tetracyclic triterpenoid, a cyclic terpene ketone, a tertiary alcohol, and a member of oxolanes. From a biosynthetic perspective, ocotillone derives from a hydride of a dammarane . The compound has a molecular weight of 458.7 g/mol and features a complex carbon skeleton characteristic of the dammarane class of triterpenes .
Structural Characteristics
The molecular structure of ocotillone features a tetracyclic framework with specific stereochemistry that defines its biological and chemical properties. Its formal IUPAC name reflects this complexity: (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . The compound is also known by the alternative systematic name (24R)-25-hydroxy-20,24-epoxydammaran-3-one, which highlights its relationship to the dammarane skeletal structure .
Chemical Properties and Identifiers
Physical and Chemical Properties
Ocotillone possesses several distinctive physical and chemical properties that characterize its behavior in various environmental and experimental conditions. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Ocotillone
Property | Value |
---|---|
Molecular Formula | C₃₀H₅₀O₃ |
Molecular Weight | 458.7 g/mol |
InChI | InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |
InChIKey | XSQYWMLMQVUWSF-KATWBKOUSA-N |
Canonical SMILES | C[C@@]12CCC@@H[C@@]5(CCC@@HC(C)(C)O)C |
Chemical Identifiers and Registry Information
Ocotillone has been cataloged in various chemical databases and registry systems, providing researchers with standardized identifiers for reference. Table 2 presents the primary identifiers associated with this compound.
Table 2: Chemical Identifiers for Ocotillone
Identifier Type | Value |
---|---|
CAS Registry Number | 19865-86-2 |
Alternative CAS Number | 22549-21-9 |
ChEBI ID | CHEBI:70271 |
ChEMBL ID | CHEMBL224139 |
DSSTox Substance ID | DTXSID701318405 |
Metabolomics Workbench ID | 127459 |
Nikkaji Number | J15.875E |
Wikidata | Q27138611 |
Synonyms and Alternative Names
Throughout scientific literature, ocotillone is referenced by various synonyms and alternative nomenclature, reflecting different naming conventions and historical context. Table 3 compiles these alternative designations.
Table 3: Synonyms and Alternative Names for Ocotillone
Synonym/Alternative Name |
---|
Ocotillone |
(24R)-25-hydroxy-20,24-epoxydammaran-3-one |
(24R)-20,24-Epoxy-25-hydroxy-5alpha-dammaran-3-one |
Ocotillon-II |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Natural Sources and Occurrence
Botanical Sources
Ocotillone has been isolated from several plant species, indicating its widespread distribution in the plant kingdom. Table 4 summarizes the confirmed plant sources from which ocotillone has been isolated.
Table 4: Confirmed Botanical Sources of Ocotillone
Plant Species | Family | Notes |
---|---|---|
Aglaia abbreviata | Meliaceae | Primary source reported in literature |
Simarouba versicolor | Simaroubaceae | Contains ocotillone among other triterpenoids |
Betula platyphylla var. japonica | Betulaceae | Japanese white birch |
The presence of ocotillone in these taxonomically diverse plant families suggests that the biosynthetic pathway for this compound has evolved independently multiple times or that it represents an ancient metabolic capability conserved across different plant lineages .
Biochemical Context
Structural Relationship to Other Compounds
Structural Classification
Ocotillone belongs to the dammarane class of triterpenoids, a group characterized by a tetracyclic skeleton with specific stereochemistry. The dammarane skeleton serves as the structural foundation for numerous bioactive compounds found in medicinal plants, particularly those used in traditional Asian medicine systems .
Related Compounds
The structural features of ocotillone place it in relationship with other dammarane-type triterpenoids, including those found in ginseng and other medicinal plants. The unique functional groups of ocotillone, particularly the 3-ketone, the tetrahydrofuran ring, and the tertiary alcohol, distinguish it from related compounds while potentially conferring specific biological activities .
Research Implications and Future Directions
Current Research Status
The available scientific literature on ocotillone appears limited compared to more extensively studied triterpenoids. This presents significant opportunities for researchers to explore its biological activities, synthesis pathways, and potential applications in various fields including pharmacology and agriculture .
Future Research Directions
Several promising research directions for ocotillone include:
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Comprehensive evaluation of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties
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Detailed investigation of biosynthetic pathways and genetic regulation in plant species
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Development of synthetic approaches for ocotillone and structural derivatives
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Examination of structure-activity relationships to identify pharmacophores
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Exploration of ecological functions in plant-environment interactions
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